molecular formula C16H21Cl3N4O2S2 B11709284 2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11709284
M. Wt: 471.9 g/mol
InChI Key: HXNKSXQHSTUWDK-UHFFFAOYSA-N
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Description

2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a butyrylamino group, and a trichloroethyl moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Butyrylamino Group: This step involves the reaction of the benzothiophene core with butyryl chloride in the presence of a base.

    Attachment of the Trichloroethyl Moiety: This can be done through nucleophilic substitution reactions using trichloroethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(butyrylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Butyl 4-((((2,2,2-trichloro-1-(pentanoylamino)ethyl)amino)carbothioyl)amino)benzoate

Uniqueness

2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H21Cl3N4O2S2

Molecular Weight

471.9 g/mol

IUPAC Name

2-[[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C16H21Cl3N4O2S2/c1-2-5-10(24)21-14(16(17,18)19)23-15(26)22-13-11(12(20)25)8-6-3-4-7-9(8)27-13/h14H,2-7H2,1H3,(H2,20,25)(H,21,24)(H2,22,23,26)

InChI Key

HXNKSXQHSTUWDK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)N

Origin of Product

United States

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